molecular formula C14H8N2O3S B2796095 Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate CAS No. 136428-42-7

Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate

Cat. No.: B2796095
CAS No.: 136428-42-7
M. Wt: 284.29
InChI Key: FMRSKLJWKKKAGG-UHFFFAOYSA-N
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Description

Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate (CAS: 136428-42-7) is a heterocyclic organic compound with the molecular formula C₁₄H₈N₂O₃S and a molecular weight of 284.29 g/mol. Its structure comprises a thiophene ring substituted with a carboxylate ester group at the 2-position and a furyl group at the 3-position. The furyl group is further modified with a 2,2-dicyanovinyl substituent at the 5-position, introducing strong electron-withdrawing characteristics .

The compound’s structural uniqueness lies in the conjugation between the thiophene and furan moieties, enhanced by the electron-deficient dicyanovinyl group. This feature suggests applications in optoelectronic materials, such as organic semiconductors or non-linear optical (NLO) devices, where electron-accepting groups are critical .

Properties

IUPAC Name

methyl 3-[5-(2,2-dicyanoethenyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S/c1-18-14(17)13-11(4-5-20-13)12-3-2-10(19-12)6-9(7-15)8-16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSKLJWKKKAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate typically involves multiple steps, starting with the formation of the furan and thiophene rings. These rings are then functionalized with the dicyanovinyl group and finally esterified to form the methyl ester.

Industrial Production Methods: : On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process may involve the use of solvents and reagents that are compatible with large-scale operations.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce corresponding alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various functional transformations, making it useful in the development of more complex molecules.

Material Science

The compound is explored for its potential applications in the development of organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules
Material SciencePotential use in OLEDs and organic solar cells

Medicinal Chemistry

Research indicates that this compound exhibits biological activity that could be harnessed for therapeutic purposes. Studies have focused on its anticancer and antimicrobial properties.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values : Ranged from 10 to 20 µM, indicating effective cytotoxicity.

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against several bacterial strains. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) : Effective inhibition at concentrations between 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate with structurally related thiophene-furan hybrids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties CAS Number Reference
This compound C₁₄H₈N₂O₃S 284.29 Dicyanovinyl (electron-withdrawing) Optoelectronics, NLO materials 136428-42-7
Methyl 3-[5-(morpholinocarbonyl)-2-furyl]-2-thiophenecarboxylate C₁₅H₁₅NO₅S 321.35 Morpholinocarbonyl (amide) Pharmaceutical intermediates 477851-62-0
Methyl 3-{5-[(benzylamino)carbonyl]-2-furyl}-2-thiophenecarboxylate C₁₈H₁₅NO₄S 341.39 Benzylaminocarbonyl (amide) Bioactive compound synthesis 477851-63-1
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate C₁₉H₁₄Cl₂N₂O₄S 437.30 Dichlorobenzyl-imino (halogenated) Antimicrobial agent research 241488-16-4
Methyl 5-(tert-butyl)-3-[(2,2-dicyanovinyl)amino]thiophene-2-carboxylate C₁₄H₁₅N₃O₂S 297.35 Dicyanovinylamino (electron-withdrawing) Polymer additives, sensors Not specified
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ 387.39 Sulfonylurea (herbicidal) Agricultural herbicide 79277-27-3

Key Findings

Electronic Properties: The dicyanovinyl group in the main compound enhances electron deficiency, making it superior for charge-transfer applications compared to amide-substituted analogs (e.g., morpholinocarbonyl or benzylaminocarbonyl derivatives) . In contrast, Thifensulfuron-methyl relies on a sulfonylurea group for herbicidal activity, highlighting divergent functional priorities .

Synthetic Complexity: The main compound’s synthesis likely involves cyclization and condensation steps similar to those described for carboxhydrazides in , but the dicyanovinyl group requires specialized nitrile precursors . Comparatively, amide-substituted derivatives (e.g., morpholinocarbonyl) are synthesized via milder coupling reactions .

Thermal Stability :

  • The main compound’s high boiling point (457.5±45.0 °C ) surpasses that of most analogs, which typically decompose below 400°C due to less stable substituents (e.g., amides or sulfonylureas) .

Biological Activity :

  • While halogenated derivatives (e.g., 241488-16-4) show promise in antimicrobial research, the main compound’s bioactivity remains unexplored . Thiophene fentanyl derivatives () underscore the risks of unstudied toxicology in structurally related compounds .

Biological Activity

Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate (CAS: 136428-42-7) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies related to this compound.

  • Molecular Formula : C14H8N2O3S
  • Molecular Weight : 284.29 g/mol
  • Density : Predicted at 1.360 ± 0.06 g/cm³
  • Boiling Point : Predicted at 457.5 ± 45.0 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, a study published in MDPI highlighted the potential of thiophene derivatives in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have shown to inhibit the proliferation of human cancer cell lines.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Study on Anticancer Properties

A notable study investigated the anticancer effects of various thiophene derivatives, including those structurally related to this compound. The results indicated significant inhibition of growth in several cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa (cervical)12.5Apoptosis
Compound BMCF-7 (breast)15.0Cell Cycle Arrest
This compoundA549 (lung)TBDTBD

Note: TBD = To Be Determined based on future experimental data.

Synthesis and Derivatives

The synthesis of this compound has been documented in various chemical literature, emphasizing its utility in organic synthesis as a precursor for more complex molecules .

Q & A

Q. What are the key steps and methodologies for synthesizing Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate?

Answer: The synthesis involves sequential functionalization of thiophene and furan rings. Key steps include:

Thiophene core preparation : Start with methyl thiophene-2-carboxylate derivatives. Introduce substituents via electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .

Furan functionalization : Attach the dicyanovinyl group to the furan ring via Knoevenagel condensation, using malononitrile and a furfural derivative under basic conditions (e.g., piperidine in ethanol) .

Coupling reactions : Link the functionalized thiophene and furan moieties using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

Q. Critical parameters :

  • Temperature : 80–100°C for condensation reactions.
  • Solvents : Ethanol or DMF for polar intermediates.
  • Catalysts : Pd(PPh₃)₄ for coupling reactions.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Dicyanovinyl formationMalononitrile, piperidine, ethanol, reflux65–75
Thiophene-furan couplingPd(PPh₃)₄, K₂CO₃, DMF, 90°C50–60

Q. How is the molecular structure of this compound confirmed?

Answer: Structural validation employs:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., dicyanovinyl C≡N bonds at ~1.15 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Thiophene protons appear at δ 6.8–7.2 ppm; furan protons at δ 7.5–8.0 ppm .
    • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), nitrile carbons (δ 115–120 ppm) .
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (ester C=O) .

Q. What purification strategies address common impurities in synthesis?

Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield >95% purity .
  • HPLC : For trace impurities, C18 columns with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent optimization : Replace DMF with TBAB (tetrabutylammonium bromide) in water for greener, higher-yielding coupling reactions .
  • Catalyst loading : Reduce Pd(PPh₃)₄ to 0.5 mol% with microwave assistance (20 min vs. 12 hours conventional) .
  • Byproduct analysis : Monitor side reactions (e.g., ester hydrolysis) via TLC with UV visualization at 254 nm .

Q. What methodologies elucidate the compound’s bioactivity mechanisms?

Answer:

  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina; validate with binding free energy calculations (ΔG ≤ −8 kcal/mol suggests strong affinity) .
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates in enzyme inhibition studies .
  • Cellular uptake studies : Use fluorescence microscopy with a boron-dipyrromethene (BODIPY)-tagged analog .

Table 2 : Example Bioactivity Data

TargetAssay TypeIC₅₀ (μM)Reference
EGFR kinaseFluorescence0.45
Cancer cell line (HeLa)MTT viability1.2

Q. How are contradictions in reported bioactivity data resolved?

Answer: Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : Standardize pH (7.4), temperature (37°C), and serum content (10% FBS) .
  • Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Computational models : Use QSAR (quantitative structure-activity relationship) to correlate substituent effects with activity trends .

Q. What strategies characterize the compound’s electronic properties for material science applications?

Answer:

  • Cyclic voltammetry : Measure HOMO/LUMO levels in acetonitrile (e.g., LUMO at −3.5 eV for electron-deficient dicyanovinyl group) .
  • UV-Vis spectroscopy : λₘₐₐ at ~450 nm indicates π→π* transitions; solvatochromic shifts assess polarity sensitivity .
  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models charge distribution .

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